molecular formula C8H9BrO B1336436 (3-Bromo-2-methylphenyl)methanol CAS No. 83647-43-2

(3-Bromo-2-methylphenyl)methanol

Cat. No. B1336436
CAS RN: 83647-43-2
M. Wt: 201.06 g/mol
InChI Key: XYDXDWXAAQXHLK-UHFFFAOYSA-N
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Patent
US07732444B2

Procedure details

Ethyl 3-bromo-2-methylbenzoic acid was reduced as follows: Add 5 equivalents of borane tetrahydrofuran complex, via syringe, to 10 mmol ethyl 3-bromo-2-methylbenzoic acid in tetrahydrofuran (5 mL). The mixture was refluxed for two hours, then cooled in an ice bath. Methanol (10 mL) was added dropwise, followed by 1 N HCl (50 mL). The solvent was removed and the mixture partitioned between ethyl acetate and water. The yield was 90%. 1H NMR (Varian 300 MHz, CDCl3, shifts relative to the solvent peak at 7.24 ppm) 67.5 (d, 1H) 7.2 (d, 1H) 7.1 (t, 1H), 4.6 (s, 2H) 2.3 (s, 3H).
Name
Ethyl 3-bromo-2-methylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Name
ethyl 3-bromo-2-methylbenzoic acid
Quantity
10 mmol
Type
reactant
Reaction Step Two
Quantity
10 mL
Type
reactant
Reaction Step Three
Name
Quantity
50 mL
Type
reactant
Reaction Step Four
Quantity
5 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
C([C:3]1[CH:11]=[CH:10][C:6]([C:7](O)=[O:8])=[C:5]([CH3:12])[C:4]=1[Br:13])C.CO.Cl>O1CCCC1>[Br:13][C:4]1[C:5]([CH3:12])=[C:6]([CH2:7][OH:8])[CH:10]=[CH:11][CH:3]=1

Inputs

Step One
Name
Ethyl 3-bromo-2-methylbenzoic acid
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C1=C(C(=C(C(=O)O)C=C1)C)Br
Step Two
Name
ethyl 3-bromo-2-methylbenzoic acid
Quantity
10 mmol
Type
reactant
Smiles
C(C)C1=C(C(=C(C(=O)O)C=C1)C)Br
Step Three
Name
Quantity
10 mL
Type
reactant
Smiles
CO
Step Four
Name
Quantity
50 mL
Type
reactant
Smiles
Cl
Step Five
Name
Quantity
5 mL
Type
solvent
Smiles
O1CCCC1

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

ADDITION
Type
ADDITION
Details
Add 5 equivalents of borane tetrahydrofuran complex
TEMPERATURE
Type
TEMPERATURE
Details
The mixture was refluxed for two hours
Duration
2 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
CUSTOM
Type
CUSTOM
Details
The solvent was removed
CUSTOM
Type
CUSTOM
Details
the mixture partitioned between ethyl acetate and water

Outcomes

Product
Name
Type
Smiles
BrC=1C(=C(C=CC1)CO)C
Measurements
Type Value Analysis
YIELD: PERCENTYIELD 90%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.